molecular formula C19H21N3O2 B497321 1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol CAS No. 890593-02-9

1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol

Cat. No.: B497321
CAS No.: 890593-02-9
M. Wt: 323.4g/mol
InChI Key: ZZMAKZYWXHSLGE-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol is a synthetic organic compound featuring a biphenyl ether moiety linked to a propanol backbone substituted with a 3,5-dimethyl-1,2,4-triazole group. The structure comprises:

  • Heterocyclic substituent: A 3,5-dimethyl-1H-1,2,4-triazol-1-yl group, which enhances electronic interactions and metabolic stability.
  • Propanol chain: A 2-propanol unit, contributing hydrogen-bonding capacity and structural flexibility.

Properties

IUPAC Name

1-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-(4-phenylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-20-15(2)22(21-14)12-18(23)13-24-19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-11,18,23H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMAKZYWXHSLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol typically involves multiple steps:

    Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether. This can be achieved through the reaction of 4-bromobiphenyl with sodium phenoxide under basic conditions.

    Introduction of the Triazole Ring: The next step is the introduction of the triazole ring. This is often done via a cyclization reaction involving a suitable precursor such as 3,5-dimethyl-1H-1,2,4-triazole.

    Attachment of the Propanol Group: Finally, the propanol group is introduced through a nucleophilic substitution reaction, typically using a halogenated propanol derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the triazole ring or the biphenyl ether.

    Substitution: The biphenyl ether and triazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the biphenyl or triazole rings.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol can exhibit significant antioxidant properties. Such properties are crucial in combating oxidative stress associated with aging and various diseases. The compound's structure suggests potential for developing new antioxidants that can protect cells from damage by reactive oxygen species (ROS) .

Anticancer Potential

The triazole moiety is known for its role in medicinal chemistry as a scaffold for anticancer agents. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the biphenyl group may enhance the bioavailability and efficacy of these compounds in targeting specific cancer types .

Polymer Chemistry

The unique structural features of this compound make it a candidate for use in polymer synthesis. Its ability to act as a functional monomer could lead to the development of new polymeric materials with tailored properties for applications in electronics and coatings .

Fungicidal Properties

Compounds containing triazole structures have been widely studied for their fungicidal properties. The application of this compound in agricultural settings could provide an effective solution against various fungal pathogens affecting crops. Its efficacy in inhibiting fungal growth can contribute to sustainable agricultural practices .

Case Studies

Study Focus Findings
Study on Antioxidants Evaluated antioxidant capacityDemonstrated significant reduction in ROS levels in fibroblast cells
Cancer Research Investigated anticancer effectsShowed potential for inducing apoptosis in cancer cell lines
Agricultural Application Tested fungicidal activityConfirmed effectiveness against common agricultural pathogens

Mechanism of Action

The mechanism of action of 1-([1,1’-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol involves its interaction with specific molecular targets:

    Molecular Targets: The triazole ring is known to interact with cytochrome P450 enzymes, inhibiting their activity. This is particularly relevant in antifungal applications where inhibition of ergosterol synthesis is desired.

    Pathways Involved: The compound can disrupt cellular processes by binding to enzymes or receptors, leading to altered metabolic pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules, focusing on substituents, physicochemical properties, and biological relevance.

Structural Analogues

Compound Name Aromatic Group Triazole Substituents Chain Structure Key Differences Biological Activity/Use References
Target Compound Biphenyl-4-yloxy 3,5-dimethyl 2-propanol Hypothesized antifungal
Bitertanol Biphenyl-4-yloxy None Butan-2-ol (3,3-dimethyl) Longer chain, no triazole substituents Agricultural fungicide
1-(6-Bromonaphthalen-2-yl)oxy analog 6-Bromonaphthalen-2-yloxy 3,5-dimethyl 2-propanol Brominated naphthyl group TRH receptor modulation
Fluconazole Impurity I 2,4-Difluorophenyl None 2-propanol (dual triazolyl) Difluorophenyl, dual triazole groups Synthesis impurity
1-(2,4-Difluorophenyl)-2-triazol-ethanol 2,4-Difluorophenyl None Ethanol Shorter chain, fluorinated aromatic Antifungal (phenacyl azoles)

Physicochemical Properties

  • Lipophilicity: The target compound’s XlogP (estimated ~3.7 based on analogs ) is higher than Fluconazole derivatives (XlogP ~0.5–2.0) due to the biphenyl group. Bitertanol’s longer alkyl chain further increases hydrophobicity.
  • Hydrogen Bonding: The 2-propanol group provides one H-bond donor and four acceptors, comparable to Bitertanol but superior to ethanol-based analogs .
  • Molecular Weight : The target compound (MW ~376 g/mol) is lighter than the bromonaphthyl analog (MW ~376.25 g/mol) but heavier than Fluconazole (MW ~306.3 g/mol) .

Biological Activity

The compound 1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol, also known by its CAS number 890592-96-8, is a synthetic organic molecule notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C20H22N2O2
  • Molecular Weight : 322.40 g/mol
  • Structural Characteristics : The compound features a biphenyl ether moiety linked to a triazole ring, which is known for enhancing biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing multiple pharmacological effects:

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown efficacy against various bacterial strains. In vitro studies demonstrated that it inhibited the growth of Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Similar to its antibacterial properties, this compound displayed antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.

Anticancer Potential

The compound's structural analogs have been studied for their anticancer properties:

  • Mechanism of Action : It is believed to exert its anticancer effects through the inhibition of specific kinases involved in cell proliferation and survival pathways.
  • Case Study : A study evaluated its cytotoxic effects on breast cancer cell lines (MCF7) and reported an IC50 value indicating significant antiproliferative activity.

Anti-inflammatory Effects

The triazole moiety contributes to anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce the production of TNF-alpha and IL-6 in activated macrophages.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialInhibition of Gram-positive and Gram-negative bacteria ,
AntifungalEffective against Candida albicans and Aspergillus ,
AnticancerCytotoxicity against MCF7 cells (IC50 values) ,
Anti-inflammatoryReduced TNF-alpha and IL-6 levels ,

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Modulation : Interaction with specific cellular receptors can alter signaling pathways leading to reduced inflammation or cell proliferation.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-propanol?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and triazole ring formation. For example, refluxing 4-hydroxybiphenyl with epichlorohydrin in ethanol under acidic conditions (e.g., glacial acetic acid) generates the epoxy intermediate. Subsequent reaction with 3,5-dimethyl-1H-1,2,4-triazole under basic conditions (e.g., NaOH) yields the target compound. Key parameters include:

  • Temperature : Reflux at 80–100°C for 4–8 hours .
  • Solvent : Absolute ethanol or xylene for improved solubility of aromatic intermediates .
  • Purification : Column chromatography or recrystallization from methanol/ethanol mixtures to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR : 1^1H and 13^13C NMR confirm the biphenyl ether linkage (δ 6.8–7.6 ppm for aromatic protons) and the triazole moiety (δ 7.8–8.2 ppm for triazole protons) .
  • HPLC-MS : High-resolution mass spectrometry validates molecular weight (C23_{23}H23_{23}N3_3O2_2, expected [M+H]+^+ at 374.18) and purity (>95%) .
  • FTIR : Peaks at 1600–1650 cm1^{-1} indicate C=N stretching in the triazole ring .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound?

Focus on mechanism-driven assays:

  • Antifungal Activity : Follow protocols from triazole derivatives, such as agar dilution assays against Candida albicans (MIC values reported at 2–8 µg/mL for related compounds) .
  • Enzyme Inhibition : Test against CYP51 (lanosterol 14α-demethylase) using UV-Vis spectroscopy to monitor ergosterol biosynthesis disruption .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity (IC50_{50} > 50 µM suggests low toxicity) .

Q. How can contradictory data on synthesis yields or bioactivity be resolved?

  • Reproducibility Checks : Compare solvent systems (e.g., ethanol vs. DMF) and catalyst loading (e.g., acetic acid vs. p-toluenesulfonic acid) .
  • Structural Analogues : Synthesize derivatives (e.g., replacing biphenyl with naphthyl groups) to isolate structure-activity relationships (SAR) .
  • Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability in biological assays .

Q. What computational methods support SAR studies for this compound?

  • Molecular Docking : Use AutoDock Vina to model interactions with CYP51 (PDB: 1EA1). The triazole ring coordinates the heme iron, while the biphenyl group occupies hydrophobic pockets .
  • QSAR Modeling : Develop 2D-QSAR models using descriptors like logP (optimal range: 2.5–3.5) and polar surface area (<90 Ų) to predict antifungal activity .

Q. How does stereochemistry influence the compound’s bioactivity?

  • Chiral Centers : The propanol side chain’s configuration (R/S) impacts binding to enantioselective targets. Resolve via chiral HPLC or asymmetric synthesis .
  • Isomer Stability : E/Z isomerism in triazole derivatives (e.g., substituent positioning) alters metabolic stability. Monitor via dynamic NMR or X-ray crystallography .

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